Clean CYP Inhibition and Induction Profile: GNE-9605 vs. GNE-0877
GNE-9605 exhibits no reversible or time-dependent inhibition of major CYP isoforms, nor induction of CYP3A4, 1A2, or 2B6, in contrast to its close analog GNE-0877 [1]. GNE-0877 is a reversible CYP1A2 inhibitor (IC50 = 0.7 μM) and a pan-inducer of CYP enzymes in human hepatocytes [1]. This difference stems from the installation of polarity distal to the pyrazole ring in GNE-9605, which attenuates CYP induction observed with other aminopyrazole inhibitors [1]. Additionally, GNE-9605 showed no trapping adducts (<0.2%) in human liver microsomes with potassium cyanide and no glutathione or methoxyamine adducts, indicating low reactive metabolite potential [1].
| Evidence Dimension | CYP inhibition / induction / reactive metabolite formation liability |
|---|---|
| Target Compound Data | No reversible or time-dependent CYP inhibition; no CYP3A4, 1A2, or 2B6 induction; <0.2% trapping adducts; no GSH or methoxyamine adducts detected |
| Comparator Or Baseline | GNE-0877: reversible CYP1A2 inhibitor (IC50 = 0.7 μM); pan-inducer of CYP3A4, 1A2, 2B6 in human hepatocytes |
| Quantified Difference | Absence vs. presence of CYP1A2 inhibition (IC50 = 0.7 μM) and pan-CYP induction |
| Conditions | Human liver microsomes, human hepatocyte induction assays, trapping assays with KCN/GSH/methoxyamine [1] |
Why This Matters
A clean CYP profile eliminates confounding drug-drug interactions and toxicological liability, making GNE-9605 the preferred choice for in vivo studies requiring co-administration or long-term dosing where CYP-mediated off-target effects would compromise data interpretation.
- [1] Estrada AA, Chan BK, Baker-Glenn C, et al. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. J Med Chem. 2014;57(3):921-936. doi:10.1021/jm401654j View Source
